Enhanced Lipophilicity (XLogP3) of the Alkenyloxy Chain vs. Saturated Nonyloxy Analog
The target compound exhibits a computed XLogP3 value of 6.3 [1], which is 1.1 log units higher than the 5.195 reported for the saturated para-substituted analog 4-(nonyloxy)benzoyl chloride (CAS 55768-36-0) . This difference is attributable to the replacement of a –CH2–CH2– segment by a –CH=CH– unsaturation at the terminus of the C9 chain adjacent to the ether oxygen. A ΔlogP of +1.1 corresponds to approximately a 12.6-fold higher partition coefficient (octanol/water), which can significantly influence extraction efficiency, chromatographic retention, and solubility in non-polar reaction media.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.3 (computed, PubChem 2.1) |
| Comparator Or Baseline | 4-(Nonyloxy)benzoyl chloride (55768-36-0): LogP = 5.195 (computed) |
| Quantified Difference | ΔLogP = +1.1 (~12.6× increase in octanol/water partition) |
| Conditions | Computed partition coefficients; method: XLogP3 3.0 (PubChem) vs. ChemSrc-derived LogP |
Why This Matters
Procurement decisions for biphasic or phase-transfer-catalyzed synthetic routes should account for this lipophilicity difference, as the target compound can achieve higher organic-phase retention and may require adjusted extraction protocols relative to its saturated analog.
- [1] PubChem CID 71345583, computed XLogP3-AA = 6.3. https://pubchem.ncbi.nlm.nih.gov/compound/71345583 (accessed May 2026). View Source
